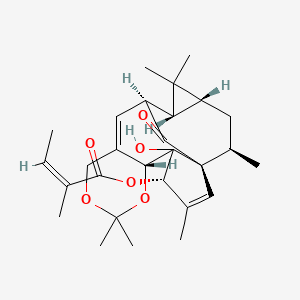

Ingenol-5,20-acetonide-3-O-angelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFFIQHUWFISBB-PDIBALFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ingenol-5,20-acetonide-3-O-angelate structure and chemical properties

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

Abstract

This compound is a critical synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC).[1][2] Ingenol-3-angelate is the active pharmaceutical ingredient in a topical medication approved for the treatment of actinic keratosis.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and the pivotal role of this compound in the stereoselective synthesis of its biologically active counterpart. Detailed experimental protocols for its synthesis and for the analysis of the biological activity of the deprotected product are presented. Furthermore, this document elucidates the primary signaling pathway modulated by this class of compounds.

Chemical Structure and Properties

This compound is a complex diterpenoid ester. Its core is the ingenol backbone, a tetracyclic compound with a unique and highly strained "inside-outside" bridged ring system.[1] In this derivative, the hydroxyl groups at the C5 and C20 positions of the ingenol core are protected as an acetonide, which is crucial for allowing the selective esterification of the C3 hydroxyl group with angelic acid.[1][2][4]

Data Presentation: Physicochemical Properties

The key chemical identifiers and properties of this compound are summarized below. These properties are primarily based on publicly available databases.[1]

| Identifier | Value | Reference |

| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate | [1] |

| CAS Number | 87980-68-5 | [1][3] |

| Molecular Formula | C₂₈H₃₈O₆ | [1][3] |

| Molecular Weight | 470.6 g/mol | [3] |

| Canonical SMILES | C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@]1([C@H]4C(=C[C@H]5[C@H]4C5(C)C)C[C@@H]2O--INVALID-LINK--(C)C)=O)C | [1] |

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, its deprotected form, Ingenol-3-angelate, is a well-characterized and potent modulator of Protein Kinase C (PKC) isoforms.[1][5] Ingenol-3-angelate acts as a diacylglycerol (DAG) analogue, binding with high affinity to the C1 domain found in classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, leading to their activation.[6] This activation is a critical step in initiating downstream signaling cascades.[7]

The biological outcome is highly dependent on the specific PKC isoform activated and the cell type. In many cancer cell lines, the pro-apoptotic effects are mediated primarily through the activation of PKC-δ.[1][6] This activation triggers a complex network of downstream events, including the activation of the Ras/Raf/MEK/ERK pathway and modulation of the NF-κB and PI3K/AKT pathways, ultimately leading to apoptosis.[6][8]

Mandatory Visualization: Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by Ingenol-3-angelate (the active, deprotected form of this compound) in cancer cells.

Caption: PKC signaling cascade activated by Ingenol-3-angelate.

Experimental Protocols

The following protocols are generalized from published literature and describe the key steps in the semi-synthesis of Ingenol-3-angelate, where this compound is a pivotal intermediate.[4]

Protocol 1: Synthesis of Ingenol-5,20-acetonide

This protocol details the selective protection of the C5 and C20 hydroxyl groups of ingenol.[3][9]

-

Objective: To protect the 5,20-diol of ingenol to allow for selective modification of the 3-hydroxyl group.[4]

-

Materials:

-

Ingenol

-

2,2-Dimethoxypropane

-

Anhydrous acetone (B3395972) or Dichloromethane (DCM)[4]

-

p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)[4]

-

Saturated sodium bicarbonate solution

-

Brine, Anhydrous sodium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and chromatography.

-

-

Procedure:

-

Dissolve ingenol in anhydrous acetone and add an excess of 2,2-dimethoxypropane.[3]

-

Add a catalytic amount of p-TsOH to the solution.[3]

-

Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.[3]

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography to yield Ingenol-5,20-acetonide.[3]

-

Protocol 2: Angeloylation of Ingenol-5,20-acetonide

This protocol describes the esterification of the C3 hydroxyl group to introduce the angelate moiety.[3]

-

Objective: To stereoselectively introduce the angelate group at the C3 position of Ingenol-5,20-acetonide.[9]

-

Materials:

-

Procedure (using Angelic acid and DCC):

-

Dissolve Ingenol-5,20-acetonide and angelic acid in anhydrous DCM under an inert atmosphere.[3]

-

Cool the solution to 0 °C and add the coupling agent (e.g., DCC).[3]

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Upon completion, quench the reaction (e.g., with saturated ammonium (B1175870) chloride solution).[4]

-

Extract the product, dry the organic phase, and concentrate.

-

Purify the crude product via column chromatography to yield this compound.[4]

-

Protocol 3: Western Blot Analysis of PKC Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in the PKC signaling pathway following treatment with the active compound, Ingenol-3-angelate.[5]

-

Objective: To assess the activation of the PKC/ERK signaling pathway.

-

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Ingenol-3-angelate (deprotected from the acetonide intermediate)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKCδ)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection system

-

-

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of Ingenol-3-angelate for a specified time.

-

Protein Extraction: Lyse the treated cells in ice-cold RIPA buffer.[5]

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using an ECL system.[5]

-

Conclusion

This compound is a molecule of significant importance, not for its own biological activity, but as an indispensable intermediate that enables the efficient and stereoselective semi-synthesis of the clinically relevant drug Ingenol-3-angelate.[4] The strategic use of the acetonide protecting group is a key chemical achievement that allows for precise modification of the complex ingenol core.[4] The potent and selective activation of PKC isoforms by the final product underscores the therapeutic potential of this class of compounds in dermatology and oncology.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a critical intermediate in the semi-synthesis of Ingenol (B1671944) Mebutate (also known as Ingenol-3-angelate or PEP005), the active pharmaceutical ingredient in Picato®, a topical medication for the treatment of actinic keratosis.[1][2][3] The ingenol core, a complex diterpenoid, presents significant synthetic challenges due to its strained "inside-outside" bridged ring system.[4] The strategic use of a 5,20-acetonide protecting group is paramount to achieving selective esterification at the C3 hydroxyl group, a key step in the synthesis of Ingenol Mebutate.[1][5] This guide provides an in-depth overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps involved in the preparation of this compound. It is important to note that yields can vary based on the scale of the reaction and the specific conditions and reagents used.

| Step | Product | Reported Yield | Reference |

| Acetonide Protection | Ingenol-5,20-acetonide | ~95% | [6] |

| Angeloylation | This compound | High (specific yield not detailed) | [5] |

Experimental Protocols

The synthesis of this compound is a two-step process starting from the naturally sourced ingenol.

Part 1: Synthesis of Ingenol-5,20-acetonide

This initial step involves the selective protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide.[2] This is crucial for directing the subsequent esterification to the C3 hydroxyl group.[1]

Materials:

-

Ingenol

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)[1][2]

-

Dichloromethane (DCM) or other suitable anhydrous aprotic solvent[1]

-

Saturated aqueous sodium bicarbonate solution[2]

-

Brine[2]

-

Anhydrous sodium sulfate[2]

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)[2]

Procedure:

-

Dissolve ingenol in the anhydrous solvent (DCM or acetone).[1][2]

-

Add an excess of 2,2-dimethoxypropane.[2]

-

Add a catalytic amount of the acid catalyst (PPTS or p-TsOH).[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1][2]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude Ingenol-5,20-acetonide.[2]

-

Purify the crude product by flash column chromatography.[2]

Part 2: Synthesis of this compound (Angeloylation)

This step involves the esterification of the C3 hydroxyl group of Ingenol-5,20-acetonide with angelic acid.[2] Stereoconservative methods are preferred to prevent isomerization of the angelate group.[4][6]

Materials:

-

Ingenol-5,20-acetonide

-

Angelic acid or a more reactive derivative (e.g., angelic anhydride (B1165640) or angeloyl chloride)[4][7][8]

-

Coupling agent (e.g., EDC) or activating agent for angelic acid[2][4]

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)[2]

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[1]

-

Saturated ammonium (B1175870) chloride solution[1]

-

Brine[2]

-

Anhydrous sodium sulfate[2]

Procedure:

-

Dissolve Ingenol-5,20-acetonide in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).[1]

-

In a separate flask, activate the angelic acid if necessary. For example, by converting it to an acid chloride or anhydride.[4]

-

Add the activated angelic acid derivative and a catalytic amount of DMAP to the solution of Ingenol-5,20-acetonide.[2] Alternatively, if using a coupling agent like EDC, add angelic acid, EDC, and a catalytic amount of DMAP.[2]

-

Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its completion by TLC.[2][4]

-

Once the reaction is complete, quench it with a suitable reagent (e.g., saturated ammonium chloride solution).[1]

-

Extract the product with an organic solvent.[1]

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

-

Purify the crude product to yield this compound.[1]

Purification

Purification of the final product is typically achieved through chromatographic techniques.

-

Flash Column Chromatography: An effective method for the initial purification of the crude product.[2]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for obtaining highly pure this compound. A reverse-phase C18 column with a gradient of acetonitrile (B52724) in water is a common system, with UV detection around 210-230 nm.[2]

Visualizing the Process and Pathway

To better illustrate the synthesis and the biological context of its end-product, the following diagrams are provided.

Caption: Semi-synthesis workflow for Ingenol-3-angelate.[2]

Caption: PKC/MEK/ERK signaling pathway activated by Ingenol Mebutate.[2][3]

Conclusion

The synthesis of this compound is a pivotal step in the production of the clinically important drug, Ingenol Mebutate. The successful execution of this synthesis relies on the strategic protection of the C5 and C20 hydroxyl groups of the ingenol core, followed by a selective and stereoconservative esterification at the C3 position. The detailed protocols and workflows provided in this guide are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize this complex and valuable molecule. Careful attention to reaction conditions and purification techniques is essential for achieving high yields and purity.

References

An In-depth Technical Guide on the Mechanism of Action of Ingenol-5,20-acetonide-3-O-angelate and its Active Analogue

Disclaimer: Direct biological activity data for Ingenol-5,20-acetonide-3-O-angelate is limited as it is primarily characterized as a key intermediate in the semi-synthesis of its more active and extensively studied counterpart, Ingenol-3-angelate (I3A), also known as Ingenol (B1671944) Mebutate or PEP005.[1][2] The mechanism of action detailed in this guide focuses on Ingenol-3-angelate, which is considered representative for ingenol esters with esterification at the C3 position.[3]

Executive Summary

Ingenol-3-angelate (I3A/PEP005), a diterpene ester derived from the sap of Euphorbia peplus, is a potent modulator of Protein Kinase C (PKC) isoforms.[3] As a diacylglycerol (DAG) analogue, I3A binds with high affinity to the C1 domain of classical and novel PKC isoforms, leading to their activation.[3] This activation initiates a cascade of downstream signaling events that are highly dependent on the cell type and the specific PKC isoforms expressed, resulting in diverse biological outcomes such as apoptosis in cancer cells and pro-survival signals in T-lymphocytes.[3]

Core Mechanism of Action: Protein Kinase C Activation

The principal mechanism of action for Ingenol-3-angelate is the direct binding to and activation of Protein Kinase C. The PKC family is categorized into three subfamilies based on their activation requirements:

-

Classical PKCs (cPKCs): Isoforms α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.[3]

-

Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ, which are Ca²⁺-independent but require DAG.[3]

-

Atypical PKCs (aPKCs): Isoforms ζ and λ, which are independent of both Ca²⁺ and DAG.[3]

Ingenol-3-angelate, functioning as a DAG mimetic, targets the C1 domain present in both classical and novel PKC isoforms.[3] This binding event induces a conformational change in the PKC enzyme, causing its translocation from the cytosol to various cellular membranes (e.g., plasma, nuclear, and mitochondrial membranes). At the membrane, PKC can phosphorylate its target substrates, leading to a physiological response.[3]

Caption: General mechanism of PKC activation by Ingenol-3-angelate (I3A).

Quantitative Data Summary

The binding affinity of Ingenol-3-angelate to various PKC isoforms and its cytotoxic effects on different cancer cell lines have been quantified in several studies.

Table 1: Protein Kinase C (PKC) Inhibition Constants (Ki) for Ingenol Mebutate (PEP005) Binding affinities were determined via competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu) from purified human PKC isoforms in the presence of phosphatidylserine.[3]

| PKC Isoform | Ki (nM) |

| PKCα | 0.12 |

| PKCβI | 0.10 |

| PKCβII | 0.09 |

| PKCγ | 0.11 |

| PKCδ | 0.28 |

| PKCε | 1.10 |

| PKCη | 0.19 |

| PKCθ | 0.16 |

Table 2: In Vitro Cytotoxicity of Ingenol Mebutate (PEP005) against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Colo205 | Colon Carcinoma | 170 |

| NB4 | Acute Myeloid Leukemia | 30 |

| A2058 | Melanoma | 5000 |

| HT144 | Melanoma | 5000 |

Isoform-Specific Signaling and Biological Outcomes

Despite the broad-range activation of PKC isoforms observed in vitro, the cellular effects of Ingenol-3-angelate are highly dependent on the specific isoforms expressed in a given cell type.

In many cancer cell lines, such as colon cancer and leukemia, the pro-apoptotic effects of I3A are primarily mediated through the activation of PKC-δ.[3] Upon treatment with I3A, PKC-δ translocates to various cellular compartments, including the nucleus and mitochondria.[3] This leads to the activation of downstream signaling pathways, including the Ras/Raf/MAPK pathway, resulting in increased phosphorylation of ERK1/2, JNK, and p38 MAPK.[3] The activation of this cascade contributes to the induction of apoptosis.[4]

Caption: Pro-apoptotic signaling pathways activated by I3A in cancer cells.

In contrast to its effects on many cancer cells, I3A promotes the survival of T-lymphocytes. This is mediated by PKC-θ, a novel PKC isoform highly expressed in T-cells.[3][5] Activation of PKC-θ by I3A triggers the canonical NF-κB pathway, leading to the increased expression of anti-apoptotic Bcl-2 family members and promoting T-cell survival and proliferation.[3]

Caption: Pro-survival signaling pathway activated by I3A in T-lymphocytes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ingenol derivatives.

This protocol is used to determine the effect of the compound on cell viability and proliferation.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.[2]

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.[2]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This flow cytometry-based assay quantifies apoptosis and necrosis.[2]

-

Cell Treatment: Treat cells with the test compound for the desired time period.[2]

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.[2]

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[2]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

This protocol is used to detect changes in the expression and phosphorylation of proteins in the PKC signaling pathway.[2]

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of PKC isoforms (e.g., PKCδ, PKCα) and downstream targets like ERK.[2]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Caption: General experimental workflow for in vitro characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Ingenol-5,20-acetonide-3-O-angelate in Cancer Cells: A Technical Guide

Disclaimer: The majority of published scientific literature focuses on the biological activity of Ingenol-3-angelate (I3A), also known as PEP005 or Ingenol (B1671944) Mebutate. Ingenol-5,20-acetonide-3-O-angelate is primarily documented as a synthetic intermediate in the production of I3A. Due to their close structural similarity, the data presented herein for Ingenol-3-angelate is considered highly representative of the expected biological activity of this compound.

Executive Summary

This compound is a diterpenoid ester belonging to the ingenol family. Its close analog, Ingenol-3-angelate (I3A), is a potent activator of Protein Kinase C (PKC) isoforms, demonstrating significant anti-cancer activity across a range of preclinical models. The primary mechanism of action involves the activation of PKC, which triggers a cascade of downstream signaling events. This leads to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways. This technical guide provides a comprehensive overview of the biological activity of I3A in cancer cells, including quantitative data on its cytotoxic and pro-apoptotic effects, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways involved.

Quantitative Data on Biological Activity

The anti-cancer effects of Ingenol-3-angelate (I3A) have been quantified in numerous studies. The following tables summarize its cytotoxic potency (IC50), and its effects on apoptosis and the cell cycle in various human cancer cell lines.

Cytotoxicity of Ingenol-3-angelate (I3A) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |

| A2058 | Melanoma | MTT | ~38 | [1][2] |

| HT144 | Melanoma | MTT | ~46 | [1][2] |

| SK-MEL-28 | Melanoma | Sulforhodamine B | LD90: 180-220 | [3] |

| B16 | Melanoma (Mouse) | Sulforhodamine B | LD90: 180-220 | [3] |

| Colo205 | Colon Cancer | MTT | 0.01 - 140 | [4] |

| HPV-Ker | Keratinocyte | Not Specified | 0.84 | [5] |

| K562 | Chronic Myeloid Leukemia | Not Specified | More potent than I3A* | [5] |

| HSC-5 | Squamous Cell Carcinoma | Not Specified | 200-300 | [6][7] |

| HeLa | Cervical Cancer | Not Specified | 200-300 | [6][7] |

*Refers to the derivative 3-O-angeloyl-20-O-acetyl ingenol.

Induction of Apoptosis by Ingenol-3-angelate (I3A)

| Cell Line | Concentration (µM) | Incubation Time | Early Apoptosis (%) | Late Apoptosis (%) | Citation(s) |

| A2058 | 1 | 24h | 14.6 | 11.2 | [1] |

| A2058 | 5 | 24h | 38.4 | 22.8 | [1] |

| HT144 | 1 | 24h | 24.6 | 6.8 | [1] |

| HT144 | 5 | 24h | 27.5 | 22.4 | [1] |

| HuT-78 | 0.05 | 72h | - | 73 | [8] |

| HH | 0.05 | 72h | - | 39 | [8] |

Effect of Ingenol-3-angelate (I3A) on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Incubation Time | % Cells in G1 Phase | Citation(s) |

| A2058 | 0 | 24h | 4.2 (baseline) | [1] |

| A2058 | 1 | 24h | 16.5 | [1] |

| A2058 | 5 | 24h | 22.6 | [1] |

Core Mechanism of Action: Signaling Pathway Modulation

Ingenol-3-angelate (I3A) exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isoforms. As a diacylglycerol (DAG) analog, I3A binds to the C1 domain of classical and novel PKC isoforms, leading to their activation and translocation to various cellular compartments.[9][10] This initiates a complex network of downstream signaling events.

Activation of the MAPK/ERK Pathway

A primary consequence of PKC activation by I3A, particularly through PKCδ, is the stimulation of the Ras/Raf/MEK/ERK signaling cascade.[9] This sustained activation is a key driver of the pro-apoptotic effects observed in sensitive cancer cells.[9]

Inhibition of the PI3K/AKT Pathway

In contrast to its activating role in the MAPK pathway, I3A has been shown to inhibit the pro-survival PI3K/AKT signaling pathway in certain cancer cells. This is often achieved through the reduced expression of PKCα, leading to decreased levels of phosphorylated (active) AKT, which contributes significantly to the pro-apoptotic effects of the compound.[11]

Modulation of the NF-κB Pathway

In melanoma cells, I3A has been shown to inhibit the NF-κB signaling pathway by downregulating the expression and phosphorylation of the p65 subunit, which in turn prevents its nuclear translocation.[1] However, in other contexts, such as in T-cells and AML cells, I3A can activate NF-κB through PKCδ/θ, leading to the nuclear translocation of p65 and subsequent gene transcription.[12][13][14] This highlights the cell-type-dependent effects of I3A.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the biological activity of compounds like Ingenol-3-angelate.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well flat-bottom sterile microplates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound/Ingenol-3-angelate stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (DMSO, final concentration <0.1%) and medium-only wells for background control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-PKCδ, anti-PKCδ, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-p-p65, anti-p65)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Lysis: Treat cells with the compound for the desired time points (e.g., 10, 30, 60 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[15][16][17]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:2000 to 1:5000) for 1 hour at room temperature.[8][15][18]

-

Detection: Wash the membrane as in step 7. Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: For phosphorylation analysis, strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Conclusion

While direct experimental data for this compound is limited, the extensive research on its close analog, Ingenol-3-angelate, provides a strong predictive framework for its anti-cancer activity. The activation of PKC isoforms stands as the central mechanism, orchestrating a dual effect of promoting pro-apoptotic signaling through the MAPK pathway while simultaneously inhibiting pro-survival signals from the PI3K/AKT pathway. The context-dependent modulation of the NF-κB pathway further highlights the complexity of its biological effects. The data and protocols presented in this guide offer a robust foundation for researchers and drug development professionals to investigate the therapeutic potential of this class of compounds in oncology.

References

- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Ingenol mebutate: induced cell death patterns in normal and cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 8. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]

- 13. The protein kinase C agonist PEP005 increases NF-kappaB expression, induces differentiation and increases constitutive chemokine release by primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 17. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide to its Role as a Precursor to a Potent Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC).[1][2][3] The parent compound, Ingenol-3-angelate, is a diterpenoid ester isolated from the sap of the plant Euphorbia peplus and is the active ingredient in a topical medication approved for the treatment of actinic keratosis.[1][3][4] While this compound is primarily a precursor, its synthesis and chemical properties are of significant interest to researchers involved in the development of PKC modulators. This technical guide provides a comprehensive overview of this compound, with a focus on its role in the synthesis of the biologically active Ingenol-3-angelate and the latter's function as a PKC activator.

Chemical Properties and Synthesis

This compound is a protected derivative of ingenol, where the 5- and 20-hydroxyl groups are protected by an acetonide group.[1][5] This protection is a crucial step to allow for the selective esterification of the 3-hydroxyl group with angelic acid to form the desired angelate ester.[1][6] The semi-synthesis from ingenol is the most practical approach for the production of Ingenol-3-angelate, as the total synthesis of the complex ingenol core is challenging.[6]

Semi-Synthesis Workflow

The semi-synthesis of Ingenol-3-angelate from ingenol via the acetonide intermediate involves two primary steps: protection and angeloylation, followed by deprotection.

Mechanism of Action: Protein Kinase C Activation

The biological activity of this class of compounds is primarily attributed to Ingenol-3-angelate, which functions as a potent activator of Protein Kinase C (PKC) isoforms.[7][8] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[5][9][10]

Ingenol-3-angelate acts as a diacylglycerol (DAG) analog, binding to the C1 domain of classical (cPKC) and novel (nPKC) isoforms, leading to their activation.[7][11] This activation involves the recruitment of the PKC enzyme from the cytosol to cellular membranes, where it can phosphorylate its downstream targets.[7]

PKC Isoform Selectivity

While Ingenol-3-angelate is a broad-range activator of cPKC (α, β, γ) and nPKC (δ, ε, η, θ) isoforms, it exhibits varying binding affinities for different isoforms.[7][12]

| PKC Isoform | Ki (nM) |

| PKCα | 0.1 |

| PKCβ | 0.1 |

| PKCγ | 0.1 |

| PKCδ | 2.1 |

| PKCε | 0.4 |

| PKCη | 1.3 |

| PKCθ | 0.2 |

| Data represents the binding affinities of Ingenol-3-angelate (PEP005) determined by competitive displacement of [³H]phorbol 12,13-dibutyrate.[7] |

Downstream Signaling Pathways

The activation of PKC by Ingenol-3-angelate initiates a cascade of downstream signaling events. One of the well-characterized pathways is the Ras/Raf/MEK/ERK pathway.[5][13] The specific cellular outcome is highly dependent on the cell type and the specific PKC isoforms that are activated.[7] For instance, in some cancer cells, activation of PKCδ is linked to pro-apoptotic effects, while in T-cells, activation of PKCθ can promote survival.[4][7][14]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of this compound and the evaluation of the biological activity of its deprotected form, Ingenol-3-angelate.

Protocol 1: Synthesis of Ingenol-5,20-acetonide[3][6]

Objective: To protect the C5 and C20 hydroxyl groups of ingenol.

Materials:

-

Ingenol

-

Anhydrous acetone

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve ingenol in anhydrous acetone.

-

Add an excess of 2,2-dimethoxypropane to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ingenol-5,20-acetonide.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Angeloylation of Ingenol-5,20-acetonide[6]

Objective: To stereoselectively introduce the angelate group at the C3 position.

Materials:

-

Ingenol-5,20-acetonide

-

Angelic anhydride

-

Scandium triflate (Sc(OTf)₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography

Procedure:

-

Dissolve Ingenol-5,20-acetonide in anhydrous DCM under an inert atmosphere.

-

Add angelic anhydride and a catalytic amount of scandium triflate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Protocol 3: Cell Viability (MTT) Assay[2][13][15]

Objective: To determine the effect of Ingenol-3-angelate on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Ingenol-3-angelate (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (and a vehicle control, e.g., DMSO) for 24-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 4: Western Blotting for PKC Pathway Activation[2][13]

Objective: To detect the phosphorylation of downstream targets of PKC, such as ERK.

Materials:

-

Cells treated with Ingenol-3-angelate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection system

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL detection system and an imaging system.

Workflow for In Vitro Compound Characterization

The following diagram outlines a typical workflow for the initial in vitro characterization of a PKC activator like Ingenol-3-angelate, derived from its acetonide precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Therapeutic Potential of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide

Executive Summary: Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the production of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] While direct biological activity data for the acetonide derivative is limited, its therapeutic potential is intrinsically linked to its deprotected, active form, Ingenol-3-angelate.[2][3] This guide provides a comprehensive in vitro evaluation of Ingenol-3-angelate to illuminate the therapeutic promise of this class of compounds. The primary mechanism of action is the activation of PKC, which triggers diverse, cell-type-specific downstream signaling cascades, leading to outcomes such as apoptosis in cancer cells and localized inflammatory responses.[4][5][6] This document details the quantitative biological activities, experimental protocols for assessment, and key signaling pathways involved.

Data Presentation

The therapeutic potential of Ingenol-3-angelate, the active form of this compound, is underpinned by its potent interaction with PKC isoforms and its cytotoxic effects on various cancer cell lines.

Table 1: Protein Kinase C (PKC) Isoform Binding Affinity

Binding affinities of Ingenol-3-angelate were determined through competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu) from purified human PKC isoforms.[4] The inhibition constant (Ki) indicates the concentration required to inhibit 50% of the radioligand binding.

| PKC Isoform | Ki (nM) | PKC Subfamily |

| PKCα | 0.1 | Classical (cPKC) |

| PKCβ | 0.1 | Classical (cPKC) |

| PKCγ | 0.3 | Classical (cPKC) |

| PKCδ | 2.1 | Novel (nPKC) |

| PKCε | 0.4 | Novel (nPKC) |

| PKCη | 1.1 | Novel (nPKC) |

| PKCθ | 0.6 | Novel (nPKC) |

Data compiled from multiple sources indicating high-affinity binding across classical and novel PKC isoforms.[4][7]

Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) represents the concentration of Ingenol-3-angelate required to inhibit the growth of 50% of the cancer cell population in vitro.

| Cell Line | Cancer Type | IC50 (µM) |

| A2058 | Melanoma | ~1-5 |

| HT144 | Melanoma | ~1-5 |

| B16 | Mouse Melanoma | Not specified, but cytotoxic |

| Lewis Lung | Lung Carcinoma | Not specified, but cytotoxic |

| AML Cells | Acute Myeloid Leukemia | Induces apoptosis at nM concentrations |

Data is indicative of potent cytotoxic and pro-apoptotic effects in various cancer models.[8][9][10]

Core Mechanism of Action: Protein Kinase C Activation

Ingenol-3-angelate functions as a diacylglycerol (DAG) analogue, binding with high affinity to the C1 domain present in classical (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[4] This binding event recruits the PKC enzyme to the cell membrane, stabilizing it in an active conformation and initiating downstream phosphorylation cascades. The specific biological outcome is highly dependent on the repertoire of PKC isoforms expressed in a given cell type.[4][11]

Key Signaling Pathways

The activation of specific PKC isoforms by Ingenol-3-angelate initiates several key signaling cascades that determine the cellular fate.

Pro-Apoptotic Signaling in Cancer Cells

In many cancer cells, the activation of PKCδ is a primary driver of apoptosis.[4][12] This involves the activation of the MAPK pathway and can be contrasted with its pro-survival role in other cell types.

Pro-Survival Signaling in T-Lymphocytes

In contrast to its effect on cancer cells, Ingenol-3-angelate promotes survival and proliferation in T-cells, primarily through the activation of PKCθ, which triggers the NF-κB pathway.[4]

Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess the biological activity of ingenol derivatives.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

This protocol determines the effect of the compound on cell viability and proliferation by measuring mitochondrial metabolic activity.[8]

Methodology:

-

Cell Seeding: Plate cells (e.g., A2058 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of Ingenol-3-angelate in appropriate cell culture medium. Treat cells with this concentration gradient (e.g., 0.01 µM to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value.

Protein Expression and Phosphorylation Analysis (Western Blotting)

This protocol is used to detect changes in the expression and phosphorylation status of key proteins within the PKC signaling pathway.[2][8][9]

Methodology:

-

Cell Treatment & Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with the desired concentrations of Ingenol-3-angelate for a specific time. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-PKC, total-PKC, phospho-ERK, total-ERK, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. Quantify band intensity using densitometry software.

Experimental Workflow Visualization

The initial in vitro characterization of a compound like this compound (or its active form) follows a logical progression from broad screening to detailed mechanistic studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic data (NMR, mass spectrometry) of Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, a pivotal intermediate in the semi-synthesis of the potent Protein Kinase C (PKC) activator, Ingenol-3-angelate (ingenol mebutate). This document details its chemical properties, synthesis protocols, and its role in the production of a clinically significant compound for the treatment of actinic keratosis.

Chemical Identity and Properties

This compound is a complex diterpenoid ester. Its core structure is the ingenol (B1671944) backbone, characterized by a unique and highly strained tetracyclic ring system. In this synthetic intermediate, the hydroxyl groups at the C-5 and C-20 positions of the ingenol core are protected by an acetonide group, while the C-3 hydroxyl group is esterified with angelic acid.

| Property | Value |

| Molecular Formula | C₂₈H₃₈O₆ |

| CAS Number | 87980-68-5[1] |

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely available in the public domain. The following tables are provided as a template for the presentation of such data upon experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Specific experimental data is not available in the consulted literature.)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: Specific experimental data is not available in the consulted literature.)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Mass Spectrometry

Table 3: Mass Spectrometry Data for this compound (Note: Specific experimental data is not available in the consulted literature.)

| m/z | Fragmentation Pattern |

| Data not available |

Experimental Protocols

The semi-synthesis of this compound from ingenol is a two-step process involving protection of the diol followed by esterification.

Synthesis of Ingenol-5,20-acetonide

This initial step aims to selectively protect the C-5 and C-20 hydroxyl groups of ingenol.

-

Materials:

-

Ingenol

-

Anhydrous acetone (B3395972) or dichloromethane (B109758) (DCM)

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

Dissolve ingenol in anhydrous acetone or DCM.

-

Add an excess of 2,2-dimethoxypropane to the solution.

-

Add a catalytic amount of p-TsOH.

-

Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Ingenol-5,20-acetonide.

-

Angeloylation of Ingenol-5,20-acetonide

This step introduces the angelate group at the C-3 position.

-

Materials:

-

Ingenol-5,20-acetonide

-

Angelic acid

-

Coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP))

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve Ingenol-5,20-acetonide, angelic acid, and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Add DCC to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with dilute aqueous acid (e.g., 1M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain this compound.

-

Visualized Workflows and Signaling Pathways

Semi-synthesis of Ingenol-3-angelate

The following diagram illustrates the key stages in the semi-synthesis of Ingenol-3-angelate, highlighting the role of this compound as a crucial intermediate.

Caption: Key stages in the semi-synthesis of Ingenol-3-angelate.

Signaling Pathway of Ingenol-3-angelate

This compound is the immediate precursor to Ingenol-3-angelate, a potent activator of Protein Kinase C (PKC). The activation of PKC initiates a downstream signaling cascade.

Caption: Signaling cascade activated by Ingenol-3-angelate.

References

The Dual-Edged Sword: A Technical Guide to Ingenol Diterpenes and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Ingenol (B1671944) diterpenes, a class of natural products primarily sourced from the Euphorbia plant genus, have emerged as a compelling scaffold in drug discovery. Their potent biological activities, most notably demonstrated by the FDA-approved ingenol mebutate for actinic keratosis, have spurred extensive research into their therapeutic potential.[1] This technical guide provides an in-depth review of ingenol diterpenes and their derivatives, focusing on their core mechanism of action, structure-activity relationships, and key experimental methodologies for their evaluation.

Core Mechanism of Action: A Dance of Cell Death and Immune Activation

The primary molecular target of ingenol and its derivatives is Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to cellular signal transduction.[2] Ingenol compounds act as agonists, binding to the C1 domain of conventional and novel PKC isoforms, thereby mimicking the endogenous activator diacylglycerol (DAG).[2] This interaction triggers a dual mechanism of action:

-

Direct Cytotoxicity: At higher concentrations, ingenol derivatives induce rapid cell death, primarily through necrosis.[3] This direct cytotoxic effect is a key component of their anti-cancer and lesion-clearing properties.[3]

-

Immunomodulation: At lower, nanomolar concentrations, these compounds stimulate a localized inflammatory response.[2] This is mediated by the release of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of immune cells, particularly neutrophils.[2] This immune-mediated response helps clear residual dysplastic or malignant cells.[4]

Signaling Pathways Modulated by Ingenol Diterpenes

The activation of PKC by ingenol derivatives initiates a cascade of downstream signaling events. A prominent pathway affected is the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for regulating cell growth, proliferation, and differentiation.[5] The pro-apoptotic effects of some ingenol derivatives have been specifically linked to the activation of PKCδ.[6]

References

- 1. Synthetic Ingenols Maximize Protein Kinase C-Induced HIV-1 Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 6. benchchem.com [benchchem.com]

The role of the acetonide group in ingenol derivatives

An In-depth Technical Guide on the Role of the Acetonide Group in Ingenol (B1671944) Derivatives

Introduction

Ingenol is a complex diterpenoid first isolated in 1968 from the sap of plants belonging to the Euphorbia genus.[1] The sap of Euphorbia peplus has a history in traditional medicine for treating various skin conditions, which spurred scientific interest in its constituents.[1] This led to the discovery of ingenol and its derivatives, which have garnered significant attention in medicinal chemistry for their potent biological activities.[2] The most prominent member, ingenol mebutate (ingenol-3-angelate), was the active ingredient in Picato®, a topical treatment for actinic keratosis.[2][3]

The therapeutic potential of these compounds is intrinsically linked to their chemical structure.[2] However, the ingenol core is complex and highly functionalized, presenting significant challenges for synthetic modification.[4] To explore the structure-activity relationships (SAR) and develop more stable and potent analogues, chemists utilize protecting groups to selectively mask reactive functional groups.[1][4] One of the most crucial intermediates in this endeavor is Ingenol-5,20-acetonide.[1] This guide provides a detailed examination of the multifaceted role of the acetonide group in the synthesis, stability, and biological evaluation of ingenol derivatives.

The Role of the Acetonide Group in Synthesis

The primary role of the acetonide group in the context of ingenol chemistry is that of a protecting group for the cis-diol at the C5 and C20 positions of the ingenol scaffold.[1] This protection is a cornerstone of the semi-synthesis of various ingenol esters, enabling controlled and selective modifications at other positions of the molecule.[1][5]

Advantages of Acetonide Protection:

-

Enhanced Stability: The acetonide group increases the stability of the ingenol backbone, which is otherwise prone to degradation and rearrangement.[1]

-

Regioselectivity: By masking the C5 and C20 hydroxyl groups, the acetonide directs functionalization, such as acylation, to the C3 hydroxyl group.[4] This is critical because esterification at the C3 position is a key determinant of the high-potency biological activity of many ingenol derivatives.[2][3]

-

Prevention of Side Reactions: The protection prevents undesired side reactions, such as acyl migration, which can occur when multiple hydroxyl groups of similar reactivity are present.[4] This leads to cleaner reactions and higher overall yields of the desired product.[4]

The use of Ingenol-5,20-acetonide as a starting material offers a more controlled synthetic route compared to starting with unprotected ingenol, which can result in a mixture of products and lower yields.[4] Although this strategy necessitates an additional deprotection step to yield the final active compound, the benefits of improved selectivity and yield often outweigh this drawback.[4]

Impact on Biological Activity and Structure-Activity Relationship (SAR)

The primary molecular target of ingenol derivatives is Protein Kinase C (PKC), a family of enzymes crucial for intracellular signal transduction.[2][6] Ingenol derivatives act as potent PKC activators by binding to the C1 domain, mimicking the action of the endogenous second messenger diacylglycerol (DAG).[5][6]

While the acetonide group is vital for synthesis, the resulting intermediate, Ingenol-5,20-acetonide, is understood to have significantly lower biological activity compared to its C3-acylated counterparts.[3] Direct quantitative data on the bioactivity of Ingenol-5,20-acetonide is limited in published literature.[3] However, SAR studies of the ingenol scaffold provide clear insights:

-

The C3-Ester is Critical: Esterification at the C3 position of the ingenol backbone is crucial for high-potency PKC activation and the subsequent biological effects, such as cytotoxicity and inflammatory responses.[2][3]

-

Low Potency of Precursors: The parent compound, ingenol, which lacks the C3-ester, binds to PKC with a much lower affinity (dissociation constant, Ki, of 30 µM) and exhibits biological activity in the micromolar to millimolar range.[3][6] It is inferred that Ingenol-5,20-acetonide, also lacking the critical C3-ester, is a significantly weaker activator of PKC.[3]

-

Use as a Negative Control: Due to its expectedly reduced binding affinity, Ingenol-5,20-acetonide serves as an excellent negative control in PKC binding assays.[7] Its use helps to demonstrate the specificity of the interaction between active ingenol esters (like Ingenol-3-angelate) and the PKC C1 domain.[7]

Data Presentation

The following tables summarize the physicochemical properties of the intermediate and the comparative biological activity of key ingenol compounds.

Table 1: Physicochemical Properties of Ingenol-5,20-acetonide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₂O₅ | [1] |

| Molecular Weight | 388.50 g/mol | [1] |

| Appearance | White Solid | [1] |

| Solubility | Soluble in DMSO, Methanol, Acetone, Dichloromethane, Ethyl Acetate | [1] |

| Storage | -20°C for long-term storage |[1] |

Table 2: Comparative Biological Activity of Ingenol Derivatives

| Compound | PKC Binding Affinity (Ki) | In Vitro Cytotoxicity (IC50) | Key Structural Feature |

|---|---|---|---|

| Ingenol | 30 µM | Micromolar to Millimolar range | Unsubstituted hydroxyls at C3, C5, C20 |

| Ingenol-5,20-acetonide | Not reported, expected to be very low | Not reported, expected to be very low | Acetonide at C5, C20; free hydroxyl at C3 |

| Ingenol Mebutate (Ingenol-3-angelate) | Low nanomolar range | Nanomolar range | Angelate ester at C3 |

Signaling Pathways Modulated by Ingenol Derivatives

The activation of PKC by potent ingenol derivatives like ingenol mebutate initiates a downstream signaling cascade that leads to its dual mechanism of action: rapid induction of cell necrosis followed by a targeted immune response.[1] A key pathway involved is the PKC/MEK/ERK signaling cascade.[1]

-

PKC Activation: The ingenol derivative binds to and activates PKC, with a particular affinity for the delta isoform (PKCδ).[1][5]

-

MEK Phosphorylation: Activated PKCδ phosphorylates and activates MEK (MAPK/ERK kinase).[1]

-

ERK Phosphorylation: Activated MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase).

-

Cellular Response: This signaling cascade culminates in various cellular responses, including the induction of inflammatory cytokines and, at higher concentrations, programmed cell death or necrosis.[1][8]

Experimental Protocols

Detailed methodologies are essential for researchers working with ingenol derivatives. The following are protocols for key experiments cited in the literature.

Protocol 1: General Synthesis of an Ingenol Derivative

This protocol exemplifies the synthesis of an ingenol ester at the C3 position using Ingenol-5,20-acetonide as the starting material.

-

Acylation (Coupling):

-

Dissolve Ingenol-5,20-acetonide in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).[4]

-

Add the desired acylating agent (e.g., an acid anhydride or acyl chloride) in excess.

-

Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and a non-nucleophilic base like diisopropylethylamine (DIPEA).[4]

-

The reaction can be run at room temperature or heated (e.g., microwave irradiation at 150°C) to drive it to completion.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Extract the product with an organic solvent like ethyl acetate.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude protected intermediate by column chromatography on silica (B1680970) gel.[1]

-

-

Deprotection:

-

Dissolve the purified, protected ingenol ester in a protic solvent system, such as aqueous acetic acid.

-

Stir the reaction at room temperature until the acetonide group is completely removed, as monitored by TLC or LC-MS.

-

Remove the solvent under reduced pressure and purify the final product by chromatography to yield the desired ingenol-3-acylate.

-

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed human cancer cell lines (e.g., keratinocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

Compound Treatment: Prepare serial dilutions of the ingenol derivatives (and vehicle control, e.g., DMSO) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

-

Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[3]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]

Protocol 3: [³H]PDBu Competitive PKC Binding Assay

This radioligand displacement assay determines the binding affinity of a test compound to a specific PKC isoform.[7]

-

Materials: Purified recombinant human PKC isoforms, radioligand [³H]phorbol-12,13-dibutyrate ([³H]PDBu), test compounds, phosphatidylserine (B164497) (PS), and appropriate buffers.[7]

-

Assay Setup: In a multi-well plate, combine the PKC isoform, [³H]PDBu at a concentration near its dissociation constant (Kd), and lipids (PS) in the assay buffer.

-

Competition: Add varying concentrations of the test compound (e.g., Ingenol-3-angelate) or the negative control (Ingenol-5,20-acetonide). Include wells for total binding (no competitor) and non-specific binding (excess cold PDBu).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the protein-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound [³H]PDBu.

-

Detection: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to obtain an IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu used.[7]

Conclusion

The acetonide group plays an indispensable, albeit indirect, role in the development and understanding of potent ingenol derivatives. While Ingenol-5,20-acetonide itself is not a potent biological agent, its function as a stable, protected intermediate is pivotal.[1] It provides a strategic chemical handle that allows for the regioselective functionalization of the complex ingenol core, a critical step in synthesizing potent PKC activators like ingenol mebutate.[4] Furthermore, its use as a negative control in biological assays is crucial for validating the specific interactions of its more active counterparts.[7] A thorough understanding of the synthesis, properties, and strategic application of Ingenol-5,20-acetonide is therefore essential for researchers in medicinal chemistry and drug development aiming to harness the therapeutic potential of the ingenane (B1209409) diterpenoids.[1]

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ingenol Mebutate, the Parent Compound of Ingenol-5,20-acetonide-3-O-angelate

Disclaimer: Direct experimental data on the pharmacokinetics and pharmacodynamics of Ingenol-5,20-acetonide-3-O-angelate are not available in the public domain. This technical guide provides a comprehensive overview of its parent compound, Ingenol (B1671944) Mebutate (also known as PEP005), to serve as a foundational reference for researchers. The introduction of an acetonide group at the C-5 and C-20 positions in this compound is hypothesized to increase its lipophilicity, which may alter its penetration, distribution, and potentially render it a pro-drug that requires in-vivo cleavage to an active form. All data and pathways described below pertain to Ingenol Mebutate.

Introduction to Ingenol Mebutate